molecular formula C11H10ClFN2O B1431969 2-[(4-Chloro-6-fluoroquinolin-8-yl)amino]ethan-1-ol CAS No. 1803600-35-2

2-[(4-Chloro-6-fluoroquinolin-8-yl)amino]ethan-1-ol

Cat. No.: B1431969
CAS No.: 1803600-35-2
M. Wt: 240.66 g/mol
InChI Key: CFGGCSDGJROZEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chloro-6-fluoroquinolin-8-yl)amino]ethan-1-ol (CAS: 1803600-35-2) is a substituted quinoline derivative with a molecular formula of C₁₁H₁₀ClFN₂O and a molecular weight of 240.6613 g/mol . The compound features a quinoline backbone substituted with chlorine at position 4, fluorine at position 6, and an ethanolamine group (-NH-CH₂CH₂OH) at position 6.

Quinoline derivatives are known for their ability to intercalate into DNA or inhibit enzymes like topoisomerases, depending on substituent patterns.

Properties

IUPAC Name

2-[(4-chloro-6-fluoroquinolin-8-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFN2O/c12-9-1-2-15-11-8(9)5-7(13)6-10(11)14-3-4-16/h1-2,5-6,14,16H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGGCSDGJROZEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1Cl)F)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001222253
Record name Ethanol, 2-[(4-chloro-6-fluoro-8-quinolinyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803600-35-2
Record name Ethanol, 2-[(4-chloro-6-fluoro-8-quinolinyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803600-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-[(4-chloro-6-fluoro-8-quinolinyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Chloro-6-fluoroquinoline Precursors

  • Gould–Jacobs Synthesis: This classical method is employed to construct the quinoline core. It involves condensation of aniline derivatives with β-ketoesters, followed by cyclization and chlorination to yield 4-chloroquinoline intermediates.
  • Halogenation and Fluorination: Selective halogenation introduces chlorine and fluorine atoms at the 4 and 6 positions, respectively, to yield 4-chloro-6-fluoroquinoline derivatives.

Nucleophilic Aromatic Substitution (S_NAr)

  • The 4-chloro-6-fluoroquinoline intermediate undergoes S_NAr with 2-aminoethanol (ethanolamine) or ethylenediamine under controlled conditions.
  • Reaction conditions typically include:
    • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Base: Mild bases such as triethylamine or potassium carbonate to facilitate amine nucleophilicity.
    • Temperature: Elevated temperatures (80–120 °C) to promote substitution.
  • This step results in the displacement of the chlorine atom at the 8-position by the aminoethanol moiety, forming the target compound.

Purification and Characterization

  • The crude product is purified by recrystallization or chromatographic techniques.
  • Characterization is performed using:
    • Nuclear Magnetic Resonance (NMR) spectroscopy.
    • Mass Spectrometry (MS).
    • Elemental analysis.
  • Purity is typically above 95%, ensuring suitability for research applications.

Research Findings on Structural Variations and Activity

A fragment-based drug discovery study focusing on quinoline derivatives related to this compound revealed important structure-activity relationships (SAR) influencing preparation and biological activity:

Compound ID Substituent at Position 7 Thermal Shift ΔT_m (°C) IC_50 (μM) Ligand Efficiency (LE)
F408 Cl +2.9 268 0.32
13 F +5.6 62 0.38
9 CF_3 -0.4 >2500 -
10 Me +2.0 >2500 -
11 Br +1.2 >2500 -
  • Introduction of fluorine at position 7 (compound 13) significantly improved inhibitory potency and ligand efficiency compared to chlorine (F408).
  • Bulkier substituents such as trifluoromethyl (CF_3) and methyl groups led to decreased activity.
  • The primary amine and the length of the linker between the quinoline nitrogen and the terminal amine are critical for activity, with a two-carbon linker being optimal.

Data Table: Summary of SAR and Preparation Variants

Step/Compound Reaction Type Key Reagents/Conditions Outcome/Notes
1 Gould–Jacobs synthesis Aniline derivatives, β-ketoesters Quinoline core formation
2 Chlorination POCl_3 or similar chlorinating agents Introduction of chlorine at position 4
3 Fluorination Selective fluorinating agents Fluorine at position 6
4 S_NAr substitution Ethanolamine, DMF/DMSO, base, heat Aminoethanol substitution at position 8
5 Purification Recrystallization, chromatography Purity >95%

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-6-fluoroquinolin-8-yl)amino]ethan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., sodium methoxide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Synthetic Routes

  • Reagents Used:
    • 4-Chloro-6-fluoroquinoline
    • Amines (various types depending on the desired derivative)
    • Solvents (e.g., ethanol, methanol)
    • Catalysts (if necessary)
  • Reaction Conditions:
    • Temperature: Controlled based on the specific reaction
    • Time: Varies depending on the scale and method used

The compound exhibits potential biological activities that make it a candidate for further pharmacological studies. Its mechanism of action is believed to involve interactions with specific molecular targets, including enzymes and receptors.

Potential Therapeutic Applications

Research indicates that 2-[(4-Chloro-6-fluoroquinolin-8-yl)amino]ethan-1-ol may have applications in treating various diseases due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis.

Case Study Example:
In a study investigating quinoline derivatives, compounds similar to this compound showed promising results in inhibiting cancer cell lines, suggesting its potential as an anticancer agent .

Industrial Applications

Beyond medicinal chemistry, this compound has industrial relevance, particularly in the synthesis of other complex molecules. It serves as an intermediate in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-6-fluoroquinolin-8-yl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The ethanolamine group (-NH-CH₂CH₂OH) at position 8 in the target compound distinguishes it from classic quinolines like chloroquine (bulky side chain) or ciprofloxacin (carboxylic acid and piperazine groups). This polar group may enhance solubility but reduce membrane permeability compared to lipophilic analogs. The dual halogenation (Cl at 4, F at 6) is unique; fluorine often improves metabolic stability, while chlorine can enhance binding to hydrophobic enzyme pockets.

Molecular Weight and Bioavailability: At 240.66 g/mol, the compound is smaller than chloroquine (319.87 g/mol) but larger than 8-hydroxyquinoline (145.16 g/mol). Lower molecular weight may favor better diffusion across biological membranes.

Potential Mechanisms: Unlike ciprofloxacin, which directly targets bacterial DNA gyrase, the target compound’s mechanism remains speculative. The ethanolamine side chain could facilitate interactions with eukaryotic enzymes or receptors.

Gaps in Research: No experimental data on cytotoxicity, antimicrobial activity, or pharmacokinetics are available for this compound in the provided evidence. Comparative studies with fluorinated quinolones (e.g., norfloxacin) or chlorinated antimalarials (e.g., amodiaquine) are needed to validate hypotheses.

Biological Activity

2-[(4-Chloro-6-fluoroquinolin-8-yl)amino]ethan-1-ol, with the CAS number 1803600-35-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Molecular Structure:

  • IUPAC Name: 2-[(4-chloro-6-fluoroquinolin-8-yl)amino]ethanol
  • Molecular Weight: 240.66 g/mol
  • InChI Key: CFGGCSDGJROZEX-UHFFFAOYSA-N

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC11H10ClFN2O
CAS Number1803600-35-2
Purity≥95%
Physical FormPowder

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-6-fluoroquinoline with an appropriate amine. The reaction is conducted under controlled conditions using solvents and catalysts to optimize yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. Although detailed mechanisms are still under investigation, it is hypothesized that the compound may inhibit certain kinases or modulate signaling pathways related to cancer cell proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been evaluated for its inhibitory effects on various cancer cell lines, including non-small cell lung cancer (NSCLC) A549 cells. The compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth compared to standard chemotherapeutics like 5-fluorouracil .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)
This compoundA5493.14 ± 0.29
5-FluorouracilA5494.98 ± 0.41

Mechanistic Insights

Further investigations into the mechanism revealed that treatment with the compound led to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. This suggests that the compound may induce apoptosis through mitochondrial pathways and activation of caspase cascades .

Case Studies

Several studies have focused on the biological activity of quinoline derivatives, including this compound:

  • Study on NSCLC : In a study assessing various flavonoids' effects on A549 cells, this compound exhibited superior potency compared to other synthesized derivatives, indicating its potential as a lead candidate for further development in cancer therapy .
  • Comparative Analysis : A comparative analysis with similar compounds showed that the presence of halogen substituents significantly impacts biological activity, enhancing the compound's efficacy against cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for 2-[(4-Chloro-6-fluoroquinolin-8-yl)amino]ethan-1-ol, and what key reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or Buchwald-Hartwig amination between a halogenated quinoline core (e.g., 4-chloro-6-fluoroquinolin-8-amine) and an ethanolamine derivative. A common strategy, analogous to hydroxychloroquine synthesis (), employs:

  • Step 1 : Activation of the quinoline halogen (Cl/F) using a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos).
  • Step 2 : Coupling with 2-aminoethanol under reflux in a polar aprotic solvent (e.g., DMF or THF).
  • Critical conditions : Temperature (80–120°C), reaction time (12–24 hrs), and stoichiometric excess of the amine (1.5–2.0 eq) to drive the reaction. Yields (~60–75%) depend on purity of starting materials and catalyst efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm the quinoline backbone and ethanolamine linkage. Key signals include aromatic protons (δ 7.5–8.5 ppm) and the ethanolamine -CH2_2-NH- group (δ 2.8–3.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 299.06 for C11_{11}H10_{10}ClFN2_2O).
  • HPLC-PDA : Assesses purity (>95%) using a C18 column with acetonitrile/water gradients. Impurities (e.g., unreacted quinoline) elute earlier than the target compound .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

  • Broth Microdilution (CLSI guidelines) : Tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. MIC values <50 µg/mL suggest potential .
  • Fluorescence-based assays : Measure DNA gyrase inhibition (common target for quinolones) using supercoiled plasmid DNA and ethidium bromide .

Advanced Research Questions

Q. How does the substitution pattern (Cl at position 4, F at 6) on the quinoline ring influence biological activity compared to other halogenated analogs?

A comparative SAR study (Table 1) reveals:

Substituent PositionsBiological Activity (IC50_{50})Key Reference
4-Cl, 6-F (Target)Antiviral: 2.1 µM (SARS-CoV-2 Mpro^\text{pro})
8-Cl, 2-Ph (Analog)Anticancer: 15 µM (HeLa)
7-Cl, 4-NH2_2 (HCQ)Antimalarial: 0.1 µM
The 4-Cl/6-F configuration enhances steric complementarity with viral proteases, while fluorine’s electronegativity improves membrane permeability .

Q. What molecular docking strategies predict interactions with viral proteases, and how can results guide lead optimization?

  • Software : AutoDock Vina or Schrödinger Suite for docking into SARS-CoV-2 Mpro^\text{pro} (PDB: 6LU7).
  • Key interactions : Hydrogen bonding between the ethanolamine -OH and Glu166; π-π stacking of quinoline with His41.
  • Optimization : Introduce hydrophobic groups (e.g., methyl at position 2) to enhance binding energy (ΔG < -8 kcal/mol) .

Q. How can metabolic stability and solubility be improved through structural modifications?

  • LogP reduction : Replace the quinoline core with a pyridone (clogP from 2.5 → 1.8) to enhance aqueous solubility.
  • Prodrug strategy : Esterify the ethanolamine -OH to increase oral bioavailability (e.g., acetyl prodrug shows 3x higher Cmax_\text{max} in rat models) .

Q. What analytical methods resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50​ values)?

  • Dose-response validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability).
  • Purity checks : LC-MS to exclude batch-specific impurities. For example, a 5% impurity of dehalogenated byproduct can inflate IC50_{50} by 10-fold .

Methodological Notes

  • Synthetic Challenges : Trace moisture degrades palladium catalysts; use molecular sieves in anhydrous conditions .
  • Data Reproducibility : Standardize cell lines (e.g., ATCC-certified HeLa) and culture media for biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Chloro-6-fluoroquinolin-8-yl)amino]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-[(4-Chloro-6-fluoroquinolin-8-yl)amino]ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.